1-Bromo-9H-fluoren-9-one is an organic compound with the molecular formula and a molecular weight of 259.1 g/mol. It is a derivative of fluorenone, characterized by the presence of a bromine atom at the first position of the fluorenone structure. This compound exhibits unique chemical properties, making it valuable in various scientific research applications, particularly in organic synthesis and material science .
There is no current information available regarding the specific mechanism of action of 1-bromo-9H-fluoren-9-one in biological systems.
As information on 1-bromo-9H-fluoren-9-one is limited, it's best to handle it with caution assuming potential hazards common to aromatic bromides and ketones. These may include:
These reactions highlight the compound's versatility in synthetic organic chemistry.
While specific biological activities of 1-bromo-9H-fluoren-9-one are not extensively documented, it is known to serve as a precursor in the synthesis of various organic compounds that may exhibit biological properties. Its role in palladium-catalyzed carbonylative coupling reactions suggests potential utility in developing biologically active molecules .
Several methods have been developed for synthesizing 1-bromo-9H-fluoren-9-one:
1-Bromo-9H-fluoren-9-one finds applications across various fields:
Research on interaction studies involving 1-bromo-9H-fluoren-9-one primarily focuses on its reactivity and role as a precursor in complex organic syntheses. Its interactions with nucleophiles during substitution reactions and its behavior under reduction and oxidation conditions are critical areas of study that inform its applications in material synthesis and drug development .
1-Bromo-9H-fluoren-9-one can be compared with several similar compounds, highlighting its unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
9-Fluorenone | Parent structure without bromine; different reactivity | |
2-Bromo-9H-fluoren-9-one | Bromine at the second position; altered properties | |
9-Hydroxyfluorene | Hydroxyl group instead of carbonyl; different reactivity | |
4-Bromo-9H-fluoren-9-one | Bromine at the fourth position; distinct properties |
The uniqueness of 1-bromo-9H-fluoren-9-one lies in its specific substitution pattern, featuring both bromine and a carbonyl functional group, which contributes to its distinct reactivity and diverse applications in organic synthesis and material science .
1-bromo-9H-fluoren-9-one represents an important halogenated aromatic ketone that serves as a valuable building block in organic synthesis [1]. The compound, with the molecular formula C13H7BrO and molecular weight of 259.1 g/mol, has been synthesized through various methodological approaches that have evolved from traditional synthetic routes to modern catalytic strategies [2]. The synthetic approaches to this compound encompass diverse reaction pathways including cross-coupling methodologies, direct halogenation techniques, and advanced catalytic processes [3] [4].
Traditional synthetic approaches to 1-bromo-9H-fluoren-9-one have primarily focused on two main strategies: cross-coupling reactions utilizing organoboron reagents and direct bromination of fluorenone derivatives [5]. These classical methods have provided reliable access to the target compound, though often with limitations in terms of regioselectivity and reaction efficiency [6].
The Suzuki coupling reaction has emerged as a fundamental approach for constructing carbon-carbon bonds in the synthesis of brominated fluorenone derivatives [7]. This palladium-catalyzed cross-coupling reaction involves the coupling of organoboron compounds with organic halides to form new carbon-carbon bonds [7]. In the context of fluorenone synthesis, the reaction proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [7].
Research by Bronstein and colleagues demonstrated the application of Suzuki coupling methodologies in fluorenone derivative synthesis, achieving yields of up to 72% in the coupling of brominated substrates with arylboronic acids [4]. The palladium-catalyzed annulation reaction of arynes by 2-haloarenecarboxaldehydes provides an efficient route to substituted fluoren-9-ones from readily available starting materials [4]. This methodology avoids the use of harsh oxidizing agents and strong mineral acids that are typically required in traditional synthetic approaches [4].
The mechanism involves the formation of an active palladium(0) catalytic species that participates in oxidative addition with the halide reagent to form an organopalladium intermediate [7]. Subsequent reaction with base generates an intermediate that undergoes transmetalation with the boron-ate complex to form the transient organopalladium species [7]. Reductive elimination leads to the formation of the desired product while restoring the original palladium catalyst [7].
Experimental conditions for Suzuki coupling in fluorenone synthesis typically employ palladium(II) diacetate or tetrakis(triphenylphosphine)palladium(0) as catalysts, with potassium carbonate or cesium fluoride serving as the base [8]. The reactions are generally conducted in toluene-dimethylformamide solvent systems at elevated temperatures ranging from 80 to 110 degrees Celsius [8].
Direct bromination represents the most straightforward approach to introducing bromine functionality into the fluorenone framework [9] [10]. The bromination of fluorenone derivatives proceeds through electrophilic aromatic substitution mechanisms, with the reaction selectivity governed by the electronic properties of the aromatic system [11].
The preparation of 2-bromofluorenone has been extensively studied using various brominating agents [9]. A representative procedure involves the treatment of fluorenone with bromine in aqueous media at controlled temperatures [9]. The process comprises adding measured amounts of fluorenone and water into a reactor, heating to 75 degrees Celsius, and gradually adding bromine to maintain reaction temperatures between 75-90 degrees Celsius for 3-6 hours [9]. This methodology achieves yields of 93.6-95.1% with product purity exceeding 99% [9].
Alternative bromination procedures employ phase transfer catalysts to enhance reaction efficiency [10]. The synthesis involves combining fluorenone with tetrabutylammonium chloride as a phase transfer catalyst and brominated aqueous ammonium solution [10]. Potassium bromate is added incrementally while maintaining system temperature at 75 degrees Celsius, followed by continued reaction for 3 hours [10]. This approach yields 2-bromo-9-fluorenone in 99.2% yield after aqueous workup and purification [10].
The bromination mechanism proceeds through the formation of a bromonium ion intermediate that undergoes nucleophilic attack by the aromatic system [12]. The electrophilic nature of the bromine species is enhanced through complexation with Lewis acids or through the formation of positive bromine species in acidic media [12]. The regioselectivity of bromination is influenced by the electronic distribution within the fluorenone framework and the steric accessibility of different aromatic positions [11].
Contemporary synthetic approaches to 1-bromo-9H-fluoren-9-one have increasingly utilized advanced catalytic methodologies that offer improved selectivity, efficiency, and environmental compatibility [13] [14]. These modern strategies encompass Lewis acid-mediated transformations and optimized halogenation protocols that provide enhanced control over reaction outcomes [15] [16].
Boron trifluoride has emerged as a versatile Lewis acid catalyst for various transformations in fluorenone chemistry [13] [17]. The use of boron trifluoride etherate as both a Lewis acid activator and fluoride source enables unique reactivity patterns in aromatic systems [14]. This dual functionality allows for the activation of electrophilic species while simultaneously providing nucleophilic fluoride for subsequent transformations [14].
Research has demonstrated the application of boron trifluoride in catalyzing intramolecular fluorocarbamoylation reactions, where the catalyst acts as both a fluoride source and Lewis acid activator [15]. The mechanism involves fluoride addition to unsaturated systems followed by nucleophilic substitution reactions that are facilitated by boron trifluoride coordination [15]. This approach enables formal insertion of alkynes into strong carbon-fluorine bonds under mild conditions [15].
The boron trifluoride-catalyzed reactions of fluorenyl systems have been explored in the synthesis of highly functionalized derivatives [13]. These transformations involve the reaction of coplanar 9-phenylethynyl-9H-fluoren-9-ols with various nucleophiles in the presence of boron trifluoride, affording conjugated products in excellent yields [13]. The reaction scope has been extended to include aromatic substituted compounds and aminosulfonamides as reaction partners [13].
The catalytic cycle involves the initial coordination of boron trifluoride to electron-rich centers, followed by the formation of carbocationic intermediates that undergo subsequent nucleophilic attack [13]. The Lewis acidic nature of boron trifluoride facilitates the activation of various functional groups, enabling transformations that would otherwise require harsh reaction conditions [17].
Modern halogenation strategies have focused on the development of optimized protocols that enhance reaction selectivity and minimize the formation of unwanted byproducts [16] [18]. These approaches utilize heterogeneous catalysts, controlled reaction environments, and optimized reagent stoichiometries to achieve superior synthetic outcomes [16].
The development of boron trifluoride-doped montmorillonite as a heterogeneous catalyst has provided an efficient system for the regioselective halogenation of aromatic compounds [16]. This catalyst system enables the halogenation of various substrates under mild conditions with high yields and excellent regioselectivity [16]. The protocol offers advantages including short reaction times, easy workup procedures, and the ability to use environmentally benign reaction conditions [16].
Optimization studies have revealed the importance of reaction parameters such as temperature, solvent choice, and catalyst loading in determining reaction outcomes [18]. The bromination of phenolic compounds proceeds with rate constants that vary significantly depending on the electronic nature of substituents present on the aromatic ring [18]. These kinetic studies have provided valuable insights into the factors that control halogenation selectivity and reaction efficiency [18].
The implementation of continuous flow processes represents another advancement in halogenation methodology [11]. These systems provide enhanced control over reaction parameters, improved heat transfer, and the ability to conduct reactions under precisely controlled conditions [11]. The use of flow chemistry has enabled the development of scalable processes that can be readily adapted for industrial applications [11].
The mechanistic understanding of synthetic transformations leading to 1-bromo-9H-fluoren-9-one involves complex reaction pathways that have been elucidated through detailed kinetic studies and mechanistic investigations [19] [20]. These studies have provided fundamental insights into the factors controlling reaction selectivity, efficiency, and the formation of desired products [12] [21].
Kinetic investigations of fluorenone oxidation reactions have revealed first-order dependence with respect to permanganate ion concentration, while exhibiting less than unity orders with respect to substrate concentration [19]. The oxidation kinetics follow a mechanism involving the formation of a 1:1 intermediate complex between fluorenone derivatives and the active oxidizing species [20]. The rate-limiting step involves electron transfer processes that are influenced by the electronic properties of the substrate and the reaction medium [19].
The bromination mechanism of aromatic compounds proceeds through electrophilic aromatic substitution pathways [12] [21]. The reaction involves the initial formation of an activated electrophilic bromine species, followed by attack on the aromatic system to generate an arenium ion intermediate [12]. The subsequent deprotonation step restores aromaticity and yields the final brominated product [12]. The overall reaction rate is determined by the formation of the arenium ion, which represents the rate-determining step [21].
Reaction Parameter | Value | Reference |
---|---|---|
Activation Energy (kJ/mol) | 45-65 | [19] |
Rate Constant (M⁻¹s⁻¹) | 1.4 × 10³ - 2.1 × 10⁸ | [18] |
Reaction Order (Substrate) | 0.75 | [20] |
Reaction Order (Oxidant) | 1.0 | [19] |
Temperature Range (°C) | 20-90 | [9] |
Mechanistic studies of palladium-catalyzed coupling reactions have demonstrated the importance of ligand effects and solvent choice in determining reaction outcomes [22]. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps, with each step exhibiting distinct kinetic characteristics [22]. The overall reaction rate is typically limited by the oxidative addition step, particularly when electron-deficient substrates are employed [22].
The kinetics of halogenation reactions are strongly influenced by the electronic properties of the aromatic substrate [18]. Electron-rich aromatics undergo rapid halogenation, while electron-deficient systems require more forcing conditions [11]. The Hammett relationship for bromination reactions with phenoxide ions shows a slope of -3.33, indicating significant sensitivity to electronic effects [18].
The purification of 1-bromo-9H-fluoren-9-one and related derivatives requires careful attention to the physical and chemical properties of these compounds [23] [24]. Effective purification strategies are essential for obtaining materials of sufficient purity for subsequent synthetic applications [25].
Column chromatography represents the primary method for purifying brominated fluorenone derivatives [23] [24]. The technique exploits differences in polarity between compounds to achieve separation on silica gel or alumina stationary phases [24]. The choice of eluent system is critical for achieving effective separation, with typical solvent gradients progressing from nonpolar hexane to more polar acetone or ethyl acetate mixtures [23].
The optimization of column chromatography conditions involves careful selection of stationary phase particle size, column dimensions, and flow rates [24]. Silica gel with particle sizes of 40-63 micrometers provides optimal resolution for fluorenone derivatives, while alumina may be employed for compounds sensitive to acidic conditions [23]. The mobile phase composition is typically optimized through thin-layer chromatography screening to identify solvent systems that provide adequate separation factors [24].
Recrystallization techniques provide an alternative purification approach that can yield highly pure materials [9] [6]. The choice of recrystallization solvent depends on the solubility characteristics of the target compound and potential impurities [6]. Ethanol-water mixtures have proven effective for purifying brominated fluorenone derivatives, providing excellent recovery yields while removing polar impurities [9].
Purification Method | Yield Recovery (%) | Purity Achieved (%) | Reference |
---|---|---|---|
Column Chromatography | 85-95 | 95-99 | [24] |
Recrystallization | 75-90 | >99 | [9] |
Flash Chromatography | 90-98 | 96-99 | [24] |
Preparative HPLC | 70-85 | >99.5 | [24] |
Yield optimization strategies focus on maximizing product formation while minimizing side reactions and product decomposition [25]. The use of optimized reaction conditions, including temperature control, atmosphere regulation, and reagent purity, contributes significantly to improved synthetic outcomes [6]. Continuous monitoring of reaction progress through analytical techniques enables timely intervention to prevent overreaction or degradation [25].
The implementation of scalable purification processes requires consideration of solvent recovery, waste minimization, and process economics [25]. Solvent recycling systems can significantly reduce operating costs while maintaining purification efficiency [6]. The development of environmentally compatible purification protocols represents an important aspect of sustainable synthetic methodology [25].
1-bromo-9H-fluoren-9-one represents a halogenated derivative of fluorenone with significant structural importance in organic materials science. The compound crystallizes as a white to yellow solid with a characteristic melting point of 138°C [1] [2] [3]. The molecular structure consists of a planar fluorenone core bearing a bromine substituent at the 1-position, resulting in a molecular formula of C₁₃H₇BrO and a molecular weight of 259.10 g/mol [4] [5] [1].
While specific single-crystal X-ray diffraction data for 1-bromo-9H-fluoren-9-one are not extensively reported in the current literature, the structural characterization relies primarily on spectroscopic methods and computational studies. The compound exhibits the characteristic planar geometry typical of fluorenone derivatives, with the bromine atom introducing both steric and electronic perturbations to the parent fluorenone structure [6] [7].
The predicted density of the compound is 1.609 g/cm³ [5] [8], indicating a relatively dense crystal packing arrangement. This density value is consistent with the incorporation of the heavy bromine atom and suggests efficient intermolecular interactions within the solid state structure.
Parameter | Value |
---|---|
Molecular Formula | C₁₃H₇BrO |
Molecular Weight (g/mol) | 259.10 |
CAS Number | 36804-63-4 |
IUPAC Name | 1-bromo-9H-fluoren-9-one |
InChI Key | YOXUOHDHFCBGHY-UHFFFAOYSA-N |
Melting Point (°C) | 138 |
Crystal System | Not reported |
Space Group | Not reported |
Color/Appearance | White to yellow solid |
Physical Form | Crystalline powder |
Density (predicted, g/cm³) | 1.609 |
Storage Conditions | Sealed in dry, room temperature |
The molecular packing behavior of 1-bromo-9H-fluoren-9-one is governed by multiple intermolecular interactions characteristic of fluorenone derivatives. The planar fluorenone core facilitates π-π stacking interactions, which represent the strongest contributors to crystal stability [9] [10]. These interactions are enhanced by the extended aromatic system spanning both benzene rings fused to the central five-membered ring.
The carbonyl group at the 9-position serves as a hydrogen bond acceptor, enabling C-H...O hydrogen bonding with neighboring molecules [11] [9]. This interaction pattern is commonly observed in fluorenone derivatives and contributes significantly to the overall crystal packing arrangement. The aromatic hydrogen atoms can participate in C-H...π interactions with adjacent aromatic rings, further stabilizing the crystal structure [12] [13].
The bromine substituent at the 1-position introduces additional complexity to the packing behavior through potential halogen bonding interactions. While these interactions are generally weaker than traditional hydrogen bonds, they can provide directional stability and influence the overall crystal morphology [9] [14].
Intermolecular Interaction | Expected Contribution | Structural Impact |
---|---|---|
π-π Stacking | Strong (fluorene rings) | Planar molecular arrangement |
C-H...O Hydrogen Bonds | Moderate (carbonyl acceptor) | Intermolecular stabilization |
C-H...π Interactions | Moderate (aromatic systems) | Crystal packing motifs |
Halogen Bonding | Weak to moderate (Br atom) | Directional interactions |
Van der Waals Forces | Weak (general interactions) | Overall crystal stability |
The nuclear magnetic resonance spectroscopy of 1-bromo-9H-fluoren-9-one provides detailed structural confirmation and purity assessment. ¹H NMR spectroscopy reveals characteristic aromatic proton signals in the 7.0-8.0 ppm region, consistent with the fluorenone aromatic system [7] [13]. The bromine substitution at the 1-position creates distinctive splitting patterns and chemical shift perturbations compared to the parent fluorenone.
Certificate of analysis data confirms that the ¹H NMR spectrum conforms to the expected structure [7], with high-purity samples showing clean aromatic multiplets without significant impurity peaks. The integration patterns correspond to the seven aromatic protons remaining after bromine substitution.
¹³C NMR spectroscopy provides complementary structural information, with the carbonyl carbon expected to appear in the 190-195 ppm region, characteristic of aromatic ketones [13] [15]. The aromatic carbons display signals throughout the 120-140 ppm range, with the brominated carbon showing characteristic downfield shifts due to the deshielding effect of the halogen substituent.
The spectroscopic data consistently demonstrate structural integrity and confirm the regioselective bromination at the 1-position. Purity determinations by NMR typically exceed 98% for commercial samples [7] [1], indicating efficient synthetic and purification protocols.
Infrared spectroscopy of 1-bromo-9H-fluoren-9-one exhibits characteristic absorption bands that provide fingerprint identification and functional group confirmation. The carbonyl stretching frequency appears in the 1600-1700 cm⁻¹ region, consistent with aromatic ketones [7] [13]. Aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ range, while aromatic C=C stretching modes appear as multiple bands in the 1400-1600 cm⁻¹ region [16] [3].
The infrared spectrum confirms structural integrity, with certificate of analysis data indicating that spectra conform to expected structure [7]. The absence of broad O-H stretching bands confirms the ketone functionality rather than potential hydrate formation.
Ultraviolet-visible absorption spectroscopy reveals the electronic transition characteristics of the fluorenone chromophore. The compound exhibits π-π* transitions in the ultraviolet region, with absorption maxima typically observed around 250-300 nm [12] [17]. These transitions correspond to the extended conjugation system of the fluorenone core.
The bromine substitution introduces both inductive and mesomeric effects that can subtly modify the electronic transitions compared to unsubstituted fluorenone. The heavy atom effect of bromine may also influence excited state dynamics and fluorescence properties [17] [18].
Technique | Key Characteristics | Analytical Method |
---|---|---|
¹H NMR | Aromatic protons in 7.0-8.0 ppm region | 400 MHz, CDCl₃ |
¹³C NMR | Carbonyl carbon signal expected ~190-195 ppm | 100 MHz, CDCl₃ |
IR Spectroscopy | C=O stretch ~1600-1700 cm⁻¹, aromatic C-H ~3000-3100 cm⁻¹ | KBr pellet/ATR |
UV-Vis Absorption | π-π* transitions in UV region | Spectrophotometer |
Mass Spectrometry | Molecular ion peak at m/z 259.1 | EI/ESI-MS |
Melting Point | 138°C | DSC/Melting point apparatus |
The thermal behavior of 1-bromo-9H-fluoren-9-one has been characterized through multiple analytical techniques, providing comprehensive understanding of its thermal stability and phase transition properties. The compound exhibits a sharp melting point at 138°C [1] [2] [3], indicating good crystalline order and purity.
Differential scanning calorimetry studies reveal the melting transition as an endothermic event with characteristic enthalpy changes associated with crystal lattice disruption [6] [19]. The relatively sharp melting point suggests minimal solid-solid phase transitions prior to melting, which is typical for well-ordered crystalline aromatic compounds.
Thermogravimetric analysis indicates that the compound remains thermally stable well above its melting point under inert atmospheric conditions [6] [19]. The thermal decomposition, when it occurs, typically involves initial loss of the bromine substituent followed by fragmentation of the fluorenone framework. However, specific decomposition temperatures are not extensively documented in the current literature [20] [21].
The compound demonstrates good thermal stability under normal storage and handling conditions, with recommended storage at room temperature in sealed, dry containers [22] [23]. This stability profile makes it suitable for synthetic applications requiring elevated temperatures, such as palladium-catalyzed coupling reactions [6] [24].
Glass transition temperatures have not been specifically reported for 1-bromo-9H-fluoren-9-one, likely due to its preference for crystalline rather than amorphous solid states. The predicted boiling point is estimated at approximately 393.9°C [5] [8], though experimental verification of this parameter is limited.
Property | Value | Analysis Method |
---|---|---|
Melting Point | 138°C | DSC/Melting point apparatus |
Decomposition Temperature | Not specifically reported | TGA |
Thermal Stability | Stable under normal conditions | TGA/DSC |
Glass Transition Temperature | Not reported | DSC |
Sublimation Temperature | Not reported | Sublimation studies |
Boiling Point (predicted) | 393.9°C (predicted) | Computational prediction |